molecular formula C14H19BrN2O2 B5754342 ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate

ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate

Cat. No. B5754342
M. Wt: 327.22 g/mol
InChI Key: FWOVBVWZSPCVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate, also known as BBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BBP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, making it a promising candidate for drug development and other research purposes.

Mechanism Of Action

The mechanism of action of ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate is not yet fully understood. However, it has been suggested that ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate exerts its biological activities through the modulation of various cellular signaling pathways. For example, ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of tumor cells, and suppress the production of pro-inflammatory cytokines. ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has also been found to exhibit antiviral activity against several viruses, including HIV-1 and hepatitis C virus.

Advantages And Limitations For Lab Experiments

Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate also exhibits potent biological activities at relatively low concentrations, making it a cost-effective option for drug development. However, ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has several limitations as well. Its mechanism of action is not yet fully understood, and its long-term effects on human health are not yet known.

Future Directions

There are several future directions for research on ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate. One of the most promising areas of interest is its potential use in the development of new drugs for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate and its potential side effects. Additionally, research is needed to optimize the synthesis and purification methods for ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate to make it more readily available for research purposes.

Synthesis Methods

Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride, followed by esterification with ethyl chloroformate. The final product is obtained by purification through recrystallization.

Scientific Research Applications

Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of interest is its role in the development of new drugs for the treatment of various diseases. ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities, making it a promising candidate for drug development.

properties

IUPAC Name

ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOVBVWZSPCVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5427675

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